molecular formula C21H26N2O B257327 N-[2-(1H-indol-3-yl)ethyl]adamantane-1-carboxamide

N-[2-(1H-indol-3-yl)ethyl]adamantane-1-carboxamide

Cat. No.: B257327
M. Wt: 322.4 g/mol
InChI Key: IDLAPUIGWUTOGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(1H-indol-3-yl)ethyl]adamantane-1-carboxamide is a compound that combines the structural features of tryptamine and adamantane. Tryptamine is a naturally occurring monoamine alkaloid, while adamantane is a polycyclic hydrocarbon known for its stability and rigidity. This compound is of interest due to its potential pharmacological properties and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-indol-3-yl)ethyl]adamantane-1-carboxamide typically involves the coupling of tryptamine with 1-adamantanecarboxylic acid. One common method employs N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction is carried out in an appropriate solvent, such as dichloromethane, under mild conditions to yield the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and purity. Industrial production may also incorporate continuous flow techniques to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-indol-3-yl)ethyl]adamantane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized under specific conditions to form corresponding oxindole derivatives.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The indole ring can participate in electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often employ reagents like halogens (Cl₂, Br₂) or nitrating mixtures (HNO₃/H₂SO₄).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxindole derivatives, while reduction could produce various amine derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms.

    Biology: The compound’s structural similarity to neurotransmitters makes it a candidate for studying receptor interactions and signaling pathways.

    Medicine: Its potential pharmacological properties, such as anti-inflammatory or antiviral effects, are of interest for drug development.

    Industry: The compound’s stability and unique structure make it useful in materials science and nanotechnology applications.

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]adamantane-1-carboxamide is not fully understood. it is believed to interact with specific molecular targets, such as receptors or enzymes, to exert its effects. The indole moiety may mimic the structure of natural neurotransmitters, allowing the compound to bind to and modulate receptor activity. Additionally, the adamantane structure may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1H-indol-3-yl)ethyl]adamantane-1-carboxamide is unique due to the presence of the adamantane moiety, which imparts increased stability and rigidity to the molecule. This structural feature may enhance the compound’s pharmacokinetic properties, making it a promising candidate for further research and development.

Properties

Molecular Formula

C21H26N2O

Molecular Weight

322.4 g/mol

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]adamantane-1-carboxamide

InChI

InChI=1S/C21H26N2O/c24-20(21-10-14-7-15(11-21)9-16(8-14)12-21)22-6-5-17-13-23-19-4-2-1-3-18(17)19/h1-4,13-16,23H,5-12H2,(H,22,24)

InChI Key

IDLAPUIGWUTOGH-UHFFFAOYSA-N

SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NCCC4=CNC5=CC=CC=C54

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NCCC4=CNC5=CC=CC=C54

Origin of Product

United States

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